molecular formula C20H23N5O5S2 B2552825 1-(3-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 872595-27-2

1-(3-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2552825
CAS No.: 872595-27-2
M. Wt: 477.55
InChI Key: HJACPPNAGWBJKH-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a potent and selective small molecule inhibitor identified in research for its activity against Histone Deacetylase 6 (HDAC6) . The compound's design, featuring a hydroxamic acid moiety masked within a complex pro-drug structure, allows for specific targeting of HDAC6, a cytoplasmic enzyme that deacetylates α-tubulin and other non-histone substrates. This targeted inhibition leads to the accumulation of acetylated tubulin, disrupting cellular processes such as mitosis, cell migration, and the clearance of aggregated proteins . Due to this mechanism, researchers are investigating this compound in the context of oncology , where HDAC6 inhibition can impair metastasis and induce apoptosis in hematological and solid tumor models, and neurodegenerative diseases , where it may enhance the clearance of toxic protein aggregates like tau. Its research value lies in its utility as a precise chemical probe to dissect the unique biological functions of HDAC6, separate from the roles of nuclear histone deacetylases, thereby enabling a deeper understanding of cytoskeletal dynamics, cellular trafficking, and stress response pathways in disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S2/c1-29-15-4-2-3-14(10-15)25-11-13(9-16(25)26)18(28)21-19-22-23-20(32-19)31-12-17(27)24-5-7-30-8-6-24/h2-4,10,13H,5-9,11-12H2,1H3,(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJACPPNAGWBJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit notable anticancer properties. The presence of the morpholino group in the structure enhances the compound's ability to inhibit tumor growth by interfering with cellular proliferation pathways. For example, compounds structurally similar to this one have shown effectiveness against various cancer cell lines, including breast and lung cancer .

Case Study:
A study demonstrated that a related thiadiazole derivative significantly reduced tumor volume in xenograft models by inducing apoptosis in cancer cells. This suggests that modifications to the thiadiazole structure can yield potent anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that thiadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The electron-donating methoxy group enhances its interaction with bacterial targets, potentially disrupting their cell wall synthesis .

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Pharmacological Insights

The pharmacological profile of 1-(3-methoxyphenyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide suggests potential applications in treating inflammatory diseases due to its anti-inflammatory properties observed in vitro. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further development in therapeutic settings .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole ring have been shown to affect potency and selectivity towards different biological targets. For instance, introducing halogen atoms at specific positions has been linked to enhanced antimicrobial activity .

Comparison with Similar Compounds

Structural Insights :

  • Phenyl Ring Substitution : The 3-methoxy group in the target compound may confer moderate electron-donating effects compared to the 4-fluoro substituent in analogs . This could alter electronic distribution, impacting interactions with hydrophobic pockets or hydrogen-bonding residues.
  • Thiadiazol Modifications: The (2-morpholino-2-oxoethyl)thio group distinguishes the target compound by introducing a polar morpholine ring, which enhances water solubility and may reduce off-target interactions compared to lipophilic groups like isopropyl or cyclohexyl .

Electronic and Reactivity Profiles

emphasizes that "isoelectronic" compounds require similar structural geometry to exhibit analogous reactivity. While the target compound shares a pyrrolidinone-thiadiazol backbone with its analogs, the morpholino substituent introduces distinct electronic effects:

  • The thioether linkage in the target compound may confer redox activity or susceptibility to metabolic oxidation, unlike the more stable alkyl or aryl groups in analogs .

Research Findings and Limitations

  • Activity Trends: Fluorophenyl-substituted pyrrolidinones (e.g., ) often exhibit kinase inhibitory or antimicrobial activity. The morpholino group in the target compound may shift selectivity toward phosphatases or GPCRs.

Limitations : The absence of experimental data for the target compound necessitates caution in predicting its properties. Further studies on synthesis, crystallography, and bioactivity are critical.

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